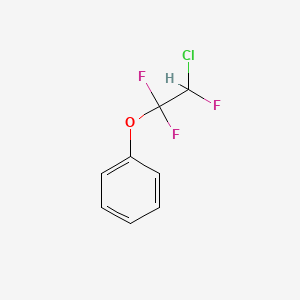

(2-Chloro-1,1,2-trifluoroethoxy)benzene

Description

Properties

IUPAC Name |

(2-chloro-1,1,2-trifluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTLEMCJYPWMJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(F)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-1,1,2-trifluoroethoxy)benzene: Synthesis, Properties, and Applications

Introduction: The Significance of Fluorinated Moieties in Modern Chemistry

The strategic incorporation of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern drug discovery, materials science, and agrochemistry. The unique electronic properties of fluorine, including its high electronegativity and the ability of trifluoromethyl and related groups to act as lipophilic hydrogen bond donors, offer medicinal chemists a powerful toolkit to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. (2-Chloro-1,1,2-trifluoroethoxy)benzene, a halogenated aryl ether, represents a versatile building block at the intersection of these critical molecular features. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral characterization, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectral Characteristics

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. While extensive experimental data for (2-Chloro-1,1,2-trifluoroethoxy)benzene is not broadly published, we can compile its known attributes and draw reasonable estimations from closely related analogs.

Core Properties

| Property | Value | Source/Comment |

| CAS Number | 456-62-2 | [1] |

| Molecular Formula | C₈H₆ClF₃O | [1][2] |

| Molecular Weight | 210.58 g/mol | [2] |

| Appearance | Expected to be a colorless liquid at room temperature. | Based on similar fluorinated aryl ethers. |

| Boiling Point | Estimated to be in the range of 140-160 °C. | Analogy to 1-Chloro-2-(trifluoromethoxy)benzene (143 °C). |

| Density | Estimated to be approximately 1.3-1.4 g/mL. | Based on the density of related fluorinated and chlorinated aromatics. |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. | General characteristic of halogenated aryl ethers. |

Spectral Data Interpretation

Spectral analysis is indispensable for the unambiguous identification and quality control of (2-Chloro-1,1,2-trifluoroethoxy)benzene. The following sections detail the expected spectral features based on its molecular structure. It is noteworthy that NMR, FTIR, and Mass Spectrometry (GC) data for this compound are available on spectral databases such as SpectraBase[2].

The proton NMR spectrum is expected to be complex due to the close chemical shifts of the aromatic protons and potential second-order coupling effects, a common feature in monosubstituted benzene rings.

-

Aromatic Region (δ 7.0-7.5 ppm): The five protons on the benzene ring will appear in this region. Due to the electron-withdrawing nature of the (2-chloro-1,1,2-trifluoroethoxy) group, the ortho protons are expected to be the most deshielded. However, the proximity of the chemical shifts can lead to a complex multiplet rather than distinct, easily interpretable doublets and triplets, especially at lower field strengths[3][4].

-

Aliphatic Region (δ 6.0-6.5 ppm, tentative): The single proton on the chloro-substituted carbon of the ethoxy group (-OCHF-) is anticipated to be a doublet of doublets due to coupling with the two fluorine atoms on the adjacent carbon and the geminal fluorine.

The carbon NMR spectrum will provide a clearer picture of the carbon framework:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-160 ppm). The carbon directly attached to the ether oxygen will be the most downfield.

-

Aliphatic Carbons: Two signals corresponding to the ethoxy carbons are expected. The carbon bonded to the oxygen and two fluorine atoms (-OCF₂-) will exhibit a triplet due to C-F coupling. The carbon bonded to the oxygen, chlorine, and fluorine (-OCHFCl) will show a doublet of doublets.

Fluorine NMR is a powerful tool for characterizing fluorinated compounds:

-

-CF₂- Group: A doublet is expected for the two equivalent fluorine atoms, coupled to the proton on the adjacent carbon.

-

-CHFCl Group: A doublet of doublets is anticipated for the single fluorine atom, coupled to the geminal proton and the two fluorine atoms on the neighboring carbon.

The IR spectrum will display characteristic absorption bands for the functional groups present:

-

C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹)[5].

-

C=C Stretching (Aromatic): Strong absorptions around 1500-1600 cm⁻¹[5].

-

C-O-C Stretching (Ether): A strong band in the region of 1050-1250 cm⁻¹.

-

C-F and C-Cl Stretching: Strong to medium bands in the fingerprint region below 1300 cm⁻¹[6]. The C-F stretches are typically very strong.

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 210 and an M+2 peak at m/z 212 with an approximate intensity ratio of 3:1, characteristic of the presence of one chlorine atom. Key fragmentation patterns would likely involve the loss of the chloro-trifluoroethyl side chain or fragments thereof.

Synthesis and Reactivity

Proposed Synthesis: Williamson Ether Synthesis

Experimental Protocol: A Generalized Approach

-

Phenoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve phenol (1.0 eq.) in a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base (e.g., potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.)) portion-wise at room temperature[11]. If using sodium hydride, exercise extreme caution due to the evolution of hydrogen gas.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Nucleophilic Substitution: To the resulting phenoxide solution, add 1,2-dichloro-1,1,2-trifluoroethane (1.1-1.2 eq.) dropwise.

-

Heat the reaction mixture to 70-90 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure (2-Chloro-1,1,2-trifluoroethoxy)benzene.

Reactivity Profile

The reactivity of (2-Chloro-1,1,2-trifluoroethoxy)benzene is dictated by the interplay of its aromatic ring and the halogenated ether substituent.

-

Electrophilic Aromatic Substitution: The (2-chloro-1,1,2-trifluoroethoxy) group is electron-withdrawing due to the high electronegativity of the fluorine and chlorine atoms. This deactivates the benzene ring towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), making them slower compared to unsubstituted benzene. The ether oxygen, through resonance, can direct incoming electrophiles to the ortho and para positions.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the substituent also makes the aromatic ring more susceptible to nucleophilic aromatic substitution, particularly at the ortho and para positions, although harsh reaction conditions (high temperature and pressure) are typically required.

-

Ether Cleavage: The ether linkage is generally stable but can be cleaved under strongly acidic conditions (e.g., with HBr or HI).

Applications in Drug Development and Medicinal Chemistry

While there are no currently marketed drugs that explicitly contain the (2-chloro-1,1,2-trifluoroethoxy)benzene moiety, its structural features suggest significant potential as a building block in drug discovery programs.

-

Metabolic Stability: The introduction of fluorine atoms into a molecule often enhances its metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes[12]. The trifluoroethoxy group, in particular, is known for its metabolic robustness.

-

Modulation of Lipophilicity: The highly lipophilic nature of fluorinated groups can improve a drug candidate's ability to cross cell membranes and the blood-brain barrier. The logP (a measure of lipophilicity) can be fine-tuned by the strategic placement of such groups.

-

Conformational Control and Binding Affinity: The steric and electronic properties of the trifluoroethoxy group can influence the conformation of a molecule, potentially locking it into a bioactive conformation that enhances its binding affinity to a biological target.

-

Halogen Bonding: The chlorine atom on the benzene ring can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in a protein's active site. This can contribute to enhanced binding affinity and selectivity[13][14][15][16].

-

Scaffold for Further Elaboration: (2-Chloro-1,1,2-trifluoroethoxy)benzene can serve as a starting material for the synthesis of more complex molecules through functionalization of the aromatic ring or modification of the ether side chain.

Analytical and Quality Control Workflow

Ensuring the purity and identity of (2-Chloro-1,1,2-trifluoroethoxy)benzene is crucial for its use in any application, particularly in a research and development setting. A typical quality control workflow would involve a combination of chromatographic and spectroscopic techniques.

Detailed Methodologies

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming the molecular weight. A capillary GC column with a non-polar stationary phase (e.g., DB-1 or DB-5) would be suitable for separation[17]. The mass spectrometer, operating in electron ionization (EI) mode, will provide a fragmentation pattern that can be used for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation. Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the presence of the key functional groups (aromatic ring, ether linkage, C-F, and C-Cl bonds) as previously described.

Safety and Handling

No specific toxicological data for (2-Chloro-1,1,2-trifluoroethoxy)benzene is readily available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical with unknown biological effects. General safety precautions for handling halogenated organic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

(2-Chloro-1,1,2-trifluoroethoxy)benzene is a fluorinated aromatic ether with significant potential as a building block in the synthesis of novel compounds for the pharmaceutical and materials science industries. Its unique combination of a halogenated aromatic ring and a trifluoroethoxy group offers opportunities to fine-tune molecular properties for enhanced performance and biological activity. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation for scientists and researchers to understand, synthesize, and utilize this promising chemical entity.

References

-

SpectraBase. (n.d.). (2-Chloro-1,1,2-trifluoro-ethoxy)benzene. Retrieved from a spectral database. [Link]

-

ResearchGate. (n.d.). Synthesis of Aryl- and Heteroaryl-Trifluoroethyl Ethers: Aims, Challenges and New Methodologies. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

S-prep. (n.d.). Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe. Retrieved from [Link]

-

ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?. Retrieved from [Link]

- Ojima, I. (Ed.). (2009). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons.

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]

-

Beilstein Journals. (2021, January 11). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

- Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388.

-

NSF PAR. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Trifluoroethyl Ethers from 2,2,2-Trifluoroethyl Chloride (HCFC-133a) in High Temperature Aqueous Medium. Retrieved from [Link]

-

MDPI. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, April 30). Halogenase engineering and its utility in medicinal chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl infrared spectrum of chlorobenzene. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, September 14). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-. Retrieved from [Link]

-

LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

-

Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

-

NIST. (n.d.). Benzene, (2-chloroethoxy)-. Retrieved from [Link]

-

Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O -.... Retrieved from [Link]

-

Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

Reddit. (2020, February 16). Why does the actual H NMR spectra peaks of chlorobenzene be so different to what theory predicts?. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. Retrieved from [Link]

-

PubChem. (n.d.). (Trifluoromethoxy)benzene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis .... Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). (2,2,2-Trifluoroethoxy)benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-chloro-1,3,5-trimethyl-. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

ChemIndex. (n.d.). 456-62-2 | Benzene, (2-chloro-1,1,2-trifluoroethoxy)-. Retrieved from [Link]

Sources

- 1. Benzene, (2-chloro-1,1,2-trifluoroethoxy)- | 456-62-2 [chemnet.com]

- 2. spectrabase.com [spectrabase.com]

- 3. reddit.com [reddit.com]

- 4. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. namiki-s.co.jp [namiki-s.co.jp]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Benzene, (2-chloro-1,1,2-trifluoroethoxy)-: Comprehensive Nomenclature, Synthesis, and Application Guide

Executive Summary

In the realm of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is a proven method for modulating a molecule's lipophilicity, metabolic stability, and target binding affinity. Benzene, (2-chloro-1,1,2-trifluoroethoxy)- (CAS: 456-62-2)[1] serves as a critical fluorinated building block and intermediate. Synthesized primarily through the controlled nucleophilic addition of phenoxide to chlorotrifluoroethylene (CTFE)[2], this aryl fluoroalkyl ether exemplifies the nuanced behavior of anionic intermediates in organofluorine chemistry[3].

As a Senior Application Scientist, I have designed this technical guide to provide researchers with a rigorous, self-validating framework for understanding the nomenclature, mechanistic pathways, and optimized synthetic protocols associated with this compound.

Nomenclature & Physicochemical Profiling

Accurate identification is the first step in any robust chemical workflow. The compound is widely referenced by its IUPAC name, (2-chloro-1,1,2-trifluoroethoxy)benzene[4], but appears under several synonyms in commercial and patent literature.

Table 1: Nomenclature and Physicochemical Identifiers

| Parameter | Specification |

| IUPAC Name | (2-chloro-1,1,2-trifluoroethoxy)benzene |

| CAS Registry Number | 456-62-2[1] |

| Molecular Formula | C₈H₆ClF₃O[1] |

| Molecular Weight | 210.58 g/mol |

| SMILES String | FC(C(OC1=CC=CC=C1)(F)F)Cl |

| Common Synonyms | Benzene, (2-chloro-1,1,2-trifluoroethoxy)-; 2-chloro-1,1,2-trifluoroethyl phenyl ether |

| Structural Class | Aryl fluoroalkyl ether |

Mechanistic Pathways & Chemical Synthesis

The synthesis of (2-chloro-1,1,2-trifluoroethoxy)benzene relies on the base-catalyzed addition of phenol to chlorotrifluoroethylene (CTFE, CAS 79-38-9)[2].

Causality of Regioselectivity

The reaction is highly regiospecific. When the phenoxide anion attacks the fluoroalkene, it exclusively attacks the CF₂ carbon rather than the CFCl carbon. Why? The regioselectivity is thermodynamically driven by the stabilization of the resulting carbanion intermediate. The intermediate [Ph-O-CF₂-CFCl]⁻ places the negative charge on the carbon bearing the highly electronegative chlorine and fluorine atoms, which stabilize the localized charge via strong inductive electron withdrawal (-I effect) before it is rapidly protonated.

Figure 1: Mechanistic pathway of the base-catalyzed nucleophilic addition of phenol to CTFE.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . We present two distinct methodologies based on the desired scale and purity requirements.

Table 2: Comparative Synthesis Conditions [2]

| Condition | Base | Solvent | Temp / Time | Yield | Regiospecificity |

| Protocol A (Optimal) | Cs₂CO₃ | THF | 0 °C to 25 °C, 12h | ~95% | Excellent |

| Protocol B (Scalable) | KOH | Acetone | 25 °C, 5h | ~51% | Moderate |

Protocol A: High-Yield Regiospecific Synthesis (Cs₂CO₃ / THF)

Causality of Choice: Cesium carbonate (Cs₂CO₃) acts as a mild, non-nucleophilic base. The large ionic radius of the Cs⁺ cation reduces tight ion-pairing, creating a "naked" and highly reactive phenoxide anion. This prevents competitive side reactions (such as the hydrolysis of CTFE) that plague stronger, aqueous bases, driving the yield up to 95%[2].

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 10.0 mmol of anhydrous phenol in 20 mL of anhydrous tetrahydrofuran (THF).

-

Deprotonation: Add 12.0 mmol of finely powdered Cs₂CO₃. Stir the suspension vigorously at room temperature for 30 minutes.

-

Gas Introduction: Cool the reaction mixture to 0 °C using an ice bath. Introduce CTFE gas[2] slowly into the reaction mixture via a subsurface sparging tube until exactly 12.0 mmol is absorbed (monitor via the mass difference of the reaction vessel).

-

Reaction Execution: Seal the flask and allow the mixture to warm to 25 °C. Stir for 12 hours.

-

In-Process Validation (Self-Validation Step): Before quenching, extract a 0.1 mL aliquot and analyze via ¹⁹F NMR. The reaction is validated as complete when the distinct vinylic fluorine signals of CTFE (-108 to -130 ppm) disappear, replaced by the product's CF₂ (-85 ppm) and CHFCl (-145 ppm) signals.

-

Workup: Quench with 20 mL of distilled water. Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (100% hexane) to isolate the pure ether.

Protocol B: Scalable Industrial Synthesis (KOH / Acetone)

Causality of Choice: For large-scale operations where reagent cost is the primary bottleneck, KOH in acetone provides a viable route, albeit at a reduced yield (~51%) due to competitive hydroxide attack on the fluoroalkene[2].

Step-by-Step Methodology:

-

Dissolve phenol (10.0 mmol) in 20 mL of acetone at 25 °C.

-

Add powdered KOH (15.0 mmol) and stir for 15 minutes to generate potassium phenoxide.

-

Introduce CTFE gas (12.0 mmol) into the vessel.

-

Stir vigorously at 25 °C for 5 hours[2]. Validation: The reaction mixture will turn cloudy as KCl precipitates.

-

Filter the insoluble salts through a Celite pad, concentrate the filtrate, and purify the crude product via fractional vacuum distillation.

Applications in Drug Development

The synthesis of (2-chloro-1,1,2-trifluoroethoxy)benzene is not merely an academic exercise; it is a gateway to advanced molecular design.

-

Lipophilicity (logP) Tuning: The addition of the 2-chloro-1,1,2-trifluoroethoxy group drastically increases the lipophilicity of the parent benzene ring, enhancing cell membrane permeability for oral drug candidates.

-

Metabolic Resistance: Unlike standard methoxy or ethoxy groups, which are highly susceptible to cytochrome P450-mediated oxidative O-dealkylation, the heavily halogenated ethyl chain acts as a metabolic shield, prolonging the half-life of the active pharmaceutical ingredient (API) in vivo.

References

-

Wakselman, C., & Tordeux, M. (1985). "Chemistry of Halogenoperfluoroalkanes. Synthesis of Fluorinated Ethers and Thioethers via Radical or Anionic Intermediates". Journal of Organic Chemistry, 50(21), 4047-4051. URL: [Link]

-

LookChem. "Cas 79-38-9, Chlorotrifluoroethylene - Chemical Properties and Synthesis Conditions". LookChem. URL: [Link]

Sources

Physical Properties and Synthesis of Aryl 2-Chloro-1,1,2-Trifluoroethyl Ethers: A Technical Guide

Executive Summary

Aryl 2-chloro-1,1,2-trifluoroethyl ethers represent a highly specialized class of fluorinated compounds with profound implications in medicinal chemistry, agrochemicals, and advanced materials science. The deliberate incorporation of the 2-chloro-1,1,2-trifluoroethyl moiety onto an aromatic ring fundamentally alters the physicochemical profile of the parent phenol. This modification dramatically increases lipophilicity, enhances metabolic resistance, and modulates the electron distribution of the aromatic system.

This whitepaper provides an in-depth analysis of the physical properties, structural dynamics, and synthesis methodologies of these ethers, designed specifically for researchers and drug development professionals.

Structural Dynamics and Chemical Significance

The unique properties of aryl 2-chloro-1,1,2-trifluoroethyl ethers stem from the interplay between the highly electronegative halogenated alkyl group and the aromatic ring.

Unlike standard methoxy groups, which are electron-donating, heavily fluorinated ether linkages act as electron-withdrawing groups due to the absence of standard

Physical Properties: Quantitative Analysis

The physical properties of 2-chloro-1,1,2-trifluoroethyl ethers are heavily dictated by the degree of fluorination, which drastically lowers intermolecular cohesive forces, often resulting in lower-than-expected boiling points and unique density profiles.

Below is a comparative summary of the physical properties of various 2-chloro-1,1,2-trifluoroethyl ethers. While aliphatic derivatives are well-documented, the aryl derivatives follow predictable extrapolated trends based on molecular weight and

Table 1: Physical Properties of 2-Chloro-1,1,2-trifluoroethyl Ethers

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index ( |

| Methyl 2-chloro-1,1,2-trifluoroethyl ether | 148.51 | 70.0 | 1.360 | ~1.330 |

| Ethyl 2-chloro-1,1,2-trifluoroethyl ether | 162.54 | 88.0 | 1.230 | 1.340 |

| Difluoromethyl derivative (Enflurane) | 184.49 | 56.0 - 57.0 | 1.517 | 1.303 |

| Phenyl 2-chloro-1,1,2-trifluoroethyl ether | 210.58 | ~185.0 (Extrapolated) | > 1.350 | ~1.450 |

Data sourced from standardized chemical repositories for methyl [2], ethyl [3], and difluoromethyl [4] derivatives.

Causality of Trends:

The difluoromethyl derivative (Enflurane) exhibits an unusually low boiling point (56 °C) despite a higher molecular weight than the methyl and ethyl variants [4]. This is caused by the extreme fluorination on both sides of the ether oxygen, which minimizes van der Waals forces. In contrast, the phenyl derivative exhibits a significantly higher boiling point due to the planar aromatic ring, which allows for stronger intermolecular

Synthesis Methodology: The CTFE-Phenoxide Pathway

The most direct and atom-economical route to synthesize aryl 2-chloro-1,1,2-trifluoroethyl ethers is the nucleophilic addition of a phenoxide to chlorotrifluoroethylene (CTFE) gas [1].

Mechanistic Insights & Causality

-

Reagent Selection (CTFE): CTFE (

) is utilized because its electron-deficient double bond is highly susceptible to nucleophilic attack by phenoxide ions [1]. -

Solvent and Base Selection: The reaction must be conducted in basic, non-aqueous solvents (e.g., anhydrous DMF or THF using solid KOH). Experimental data proves that aqueous, basic systems at elevated temperatures preferentially lead to aryl ether cleavage, breaking the phenyl-oxygen link and reverting the product back to the parent phenol [5].

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system; temperature control and anhydrous conditions are the critical failure points.

-

Preparation of the Phenoxide Intermediate:

-

Charge a flame-dried, inert-gas-purged (Argon or

) Schlenk flask with 1.0 equivalent of the target phenol. -

Dissolve the phenol in anhydrous DMF (0.5 M concentration).

-

Add 1.1 equivalents of solid Potassium Hydroxide (KOH) pellets. Do not use aqueous NaOH/KOH to prevent premature ether cleavage [5].

-

Stir at room temperature for 30 minutes until the phenoxide is fully generated (indicated by a color change).

-

-

Introduction of CTFE:

-

Cool the reaction mixture to 0 °C using an ice-water bath. Causality: CTFE is a gas with a boiling point of −27.8 °C [1]. Cooling the reaction prevents the thermal dimerization of CTFE into 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane and manages the exothermic nucleophilic addition.

-

Slowly bubble CTFE gas into the solution through a submerged needle.

-

-

Reaction Monitoring:

-

Seal the vessel (if pressure-rated) or maintain a steady, slow flow of CTFE. Stir for 4–12 hours, allowing the reaction to slowly warm to room temperature.

-

Validate completion via GC-MS; the disappearance of the phenol peak confirms total conversion.

-

-

Workup and Isolation:

-

Quench the reaction carefully with cold water.

-

Extract the aqueous layer three times with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purify the crude product via vacuum distillation to yield the pure aryl 2-chloro-1,1,2-trifluoroethyl ether.

-

Synthesis Workflow Visualization

Workflow for the synthesis of aryl 2-chloro-1,1,2-trifluoroethyl ethers.

Stability, Reactivity, and Degradation Pathways

Understanding the degradation pathways of these ethers is critical for formulation in drug development.

-

Base-Catalyzed Cleavage: As previously noted, while these ethers are stable in neutral and acidic conditions, they are highly susceptible to cleavage in aqueous basic environments. The mechanism involves the hydroxide ion attacking the ether linkage, resulting in the cleavage of the phenyl-oxygen bond rather than the alkyl-oxygen bond [5].

-

Thermal Pyrolysis: At extreme temperatures (typically > 200 °C), ethers containing

-hydrogen atoms or halogens can undergo dehydrohalogenation. If solid KOH pellets are used at high heat, the compound will undergo dehydrohalogenation to yield the corresponding aryl trifluorovinyl ether [5].

Applications in Drug Development and Materials Science

The integration of the 2-chloro-1,1,2-trifluoroethyl ether motif is a strategic choice in modern chemistry:

-

Medicinal Chemistry: The fluorinated ether acts as a bioisostere for standard methoxy groups. It vastly improves the metabolic stability of the drug by blocking cytochrome P450-mediated O-dealkylation. Furthermore, the increased lipophilicity enhances blood-brain barrier (BBB) penetration, making it an excellent motif for central nervous system (CNS) therapeutics.

-

Fluoropolymers: The presence of the chlorine atom allows these aryl ethers to be utilized as specialized monomers or cross-linking agents in the production of advanced fluoropolymers, sharing lineage with industrial plastics like PCTFE (polychlorotrifluoroethylene)[1].

References

An In-depth Technical Guide on the Lipophilicity and LogP of (2-chloro-1,1,2-trifluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the lipophilicity of (2-chloro-1,1,2-trifluoroethoxy)benzene, a fluorinated aromatic ether of interest in medicinal chemistry. We delve into the theoretical underpinnings of the octanol-water partition coefficient (LogP), present detailed experimental protocols for its determination using the gold-standard shake-flask method and high-performance liquid chromatography (HPLC), and explore computational approaches for its prediction. Furthermore, a plausible synthetic route for (2-chloro-1,1,2-trifluoroethoxy)benzene is outlined, providing a holistic understanding of this compound for research and development purposes.

The Significance of Lipophilicity in Drug Discovery

The journey of a drug from administration to its target site is a complex process governed by its physicochemical properties. Among these, lipophilicity, or the affinity of a molecule for a lipid-rich environment, stands out as a key determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] The octanol-water partition coefficient (P), typically expressed as its logarithm (LogP), is the most widely accepted measure of lipophilicity.[2] It quantifies the equilibrium distribution of a compound between an organic phase (n-octanol) and an aqueous phase (water).

A delicate balance of lipophilicity is crucial for a successful drug candidate. While a certain degree of lipophilicity is necessary for the molecule to permeate biological membranes and reach its target, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[3] As a guiding principle in drug design, Lipinski's "Rule of Five" suggests that orally active drugs should ideally have a LogP value not greater than 5.[4]

The subject of this guide, (2-chloro-1,1,2-trifluoroethoxy)benzene, is a molecule whose structural features—a chlorinated and fluorinated ether moiety attached to a benzene ring—suggest a significant degree of lipophilicity that warrants careful characterization.

Theoretical Framework: Understanding LogP

The partition coefficient (P) is defined as the ratio of the concentration of a neutral compound in the n-octanol phase to its concentration in the aqueous phase at equilibrium.[2]

P = [Compound]octanol / [Compound]water

For practical purposes, this is expressed on a logarithmic scale:

LogP = log10 (P)

For ionizable compounds, the distribution of the molecule between the two phases is pH-dependent. The distribution coefficient (D) accounts for both the ionized and non-ionized forms of the compound. At a specific pH, the LogD is a more relevant descriptor of lipophilicity.[4]

Synthesis of (2-chloro-1,1,2-trifluoroethoxy)benzene

A plausible and efficient method for the synthesis of (2-chloro-1,1,2-trifluoroethoxy)benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, phenol is first deprotonated by a strong base to form the more nucleophilic phenoxide ion, which then attacks an appropriate electrophile, such as 2-chloro-1,1,2-trifluoroethane.

A similar reaction has been described for the synthesis of aryl fluoroalkenyl ethers from phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of potassium hydroxide.[5] The general principle involves the formation of a phenoxide which then acts as a nucleophile.

Synthetic Pathway:

Caption: Williamson ether synthesis of (2-chloro-1,1,2-trifluoroethoxy)benzene.

Experimental Determination of LogP

The experimental measurement of LogP is crucial for obtaining an accurate understanding of a compound's lipophilicity. Two primary methods are widely employed in the pharmaceutical industry.

The Shake-Flask Method (OECD Guideline 107): The Gold Standard

The shake-flask method is the traditional and most reliable technique for LogP determination, often considered the "gold standard".[6] It directly measures the partitioning of a compound between n-octanol and water.

Experimental Protocol:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the introduction of the analyte.

-

-

Sample Preparation:

-

Prepare a stock solution of (2-chloro-1,1,2-trifluoroethoxy)benzene in a suitable solvent (e.g., DMSO). The final concentration in the two-phase system should be low enough to avoid self-association but high enough for accurate quantification.

-

-

Partitioning:

-

Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a glass vessel with a screw cap.

-

Shake the vessel vigorously for a predetermined period (e.g., 1 hour) to facilitate the partitioning of the analyte between the two phases. The optimal shaking time should be determined experimentally to ensure equilibrium is reached.[7]

-

-

Phase Separation:

-

Centrifuge the vessel to achieve a clean separation of the n-octanol and aqueous layers. Emulsion formation can be a challenge and may require adjustments to the procedure.[7]

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase, avoiding cross-contamination.[8]

-

Determine the concentration of (2-chloro-1,1,2-trifluoroethoxy)benzene in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation:

-

Calculate the LogP value using the measured concentrations in the n-octanol and aqueous phases.

-

Caption: Experimental workflow for the shake-flask LogP determination.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

The RP-HPLC method is an indirect but high-throughput alternative for estimating LogP values. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Principle:

In RP-HPLC, a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and an organic modifier like methanol or acetonitrile) are used. Lipophilic compounds have a higher affinity for the stationary phase and thus exhibit longer retention times. A calibration curve is generated using a series of reference compounds with known LogP values. The LogP of the test compound is then interpolated from this curve based on its retention time.[9]

Experimental Protocol:

-

System Preparation:

-

Equilibrate an RP-HPLC system with a C18 column and a suitable mobile phase. The mobile phase composition is critical and should be optimized for the set of reference compounds and the analyte.

-

-

Calibration:

-

Inject a series of standard compounds with well-established LogP values spanning a range that is expected to include the analyte.

-

Record the retention time (tR) for each standard.

-

Calculate the capacity factor (k) for each standard: k = (tR - t0) / t0 , where t0 is the column dead time.

-

Plot log(k) versus the known LogP values of the standards to generate a linear calibration curve.

-

-

Sample Analysis:

-

Inject a solution of (2-chloro-1,1,2-trifluoroethoxy)benzene and record its retention time.

-

Calculate its log(k) value.

-

-

LogP Determination:

-

Interpolate the LogP value of (2-chloro-1,1,2-trifluoroethoxy)benzene from the calibration curve using its log(k) value.

-

Sources

- 1. ERIC - EJ979749 - Prediction of Log "P": ALOGPS Application in Medicinal Chemistry Education, Journal of Chemical Education, 2012-Jan [eric.ed.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. oaepublish.com [oaepublish.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. mdpi.com [mdpi.com]

- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability of Chlorotrifluoroethoxy Substituents in Medicinal Chemistry: Mechanistic Insights and Experimental Workflows

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) properties is as critical as maximizing target affinity. A pervasive challenge in drug development is the rapid in vivo clearance of drug candidates mediated by Cytochrome P450 (CYP450) enzymes. Traditional ether linkages, particularly methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups, are notorious metabolic soft spots, highly susceptible to CYP450-mediated O-dealkylation.

To circumvent this, halogenated bioisosteres have been developed. While the trifluoromethoxy (-OCF₃) group is widely utilized, the chlorotrifluoroethoxy (CTFE) substituent (-OCF₂CHClF) has emerged as a highly lipophilic, sterically demanding, and metabolically inert alternative [5]. This whitepaper provides an in-depth mechanistic analysis of why the CTFE group resists oxidative metabolism, details its physicochemical impact on drug scaffolds, and outlines self-validating experimental workflows for quantifying its metabolic stability.

Mechanistic Basis for Metabolic Blockade

The metabolic stability imparted by the chlorotrifluoroethoxy group is not merely a function of its size, but a synergistic result of electronic deactivation and steric shielding.

The Vulnerability of Standard Ethers

To understand the stability of CTFE, one must first examine the degradation of standard ethers. CYP450 enzymes metabolize methoxy groups via a mechanism initiated by the highly reactive iron-oxo species, Fe(V)=O (Compound I) [2]. The enzyme abstracts a hydrogen atom from the

The CTFE Shielding Effect

Replacing a methoxy group with a -OCF₂CHClF group completely aborts this catalytic cycle through three distinct mechanisms:

-

Eradication of

-Protons: The -

Electronic Deactivation of

-Protons: While the -

Steric Exclusion: The atomic radii of chlorine and fluorine create a bulky, three-dimensional electron cloud. This steric hindrance prevents the ether oxygen and the

-carbon from achieving the necessary proximity and binding geometry within the CYP450 active site [3].

Fig 1: CYP450 O-dealkylation of methoxy groups vs. metabolic blockade by CTFE substituents.

Physicochemical Profiling

The integration of a CTFE group fundamentally alters the physicochemical profile of a drug candidate. The high halogen content significantly drives up lipophilicity (LogP), which can enhance passive membrane permeability (e.g., crossing the blood-brain barrier). However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor aqueous solubility or off-target toxicity [4, 5].

Table 1: Comparative Physicochemical & Metabolic Properties

| Substituent | Structure | Lipophilicity ( | Steric Bulk (MR) | CYP450 O-Dealkylation Vulnerability |

| Methoxy | -OCH₃ | -0.02 | 7.87 | High (Rapid Clearance) |

| Trifluoromethoxy | -OCF₃ | +1.04 | 7.92 | Low (Metabolically Inert) |

| Chlorotrifluoroethoxy | -OCF₂CHClF | +1.65 (est.) | ~17.50 | Very Low (Sterically Shielded) |

Note:

Experimental Workflows: Evaluating CTFE Stability

To empirically validate the metabolic stability of a CTFE-containing compound, a rigorous in vitro Human Liver Microsome (HLM) assay must be employed. As a self-validating system, this protocol relies on strict control parameters to ensure that the observed stability is due to the substituent's resistance to CYP450, rather than assay failure or non-specific degradation.

Step-by-Step HLM Metabolic Stability Protocol

Rationale & Causality: Microsomes contain the membrane-bound CYP450 enzymes but lack the necessary cofactors to function. By selectively adding NADPH (the obligate electron donor for CYP450), we can isolate CYP-mediated metabolism.

-

Preparation of Reagents:

-

Thaw Human Liver Microsomes (HLM) on ice.

-

Prepare a 10 mM stock of the CTFE-test compound in DMSO. Dilute to a working concentration of 100 µM in 50% acetonitrile/water.

-

-

Incubation Mixture Setup:

-

In a 96-well plate, combine 100 mM potassium phosphate buffer (pH 7.4), HLM (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

-

Self-Validation Step: Include Verapamil (high clearance) and Warfarin (low clearance) in separate wells as positive and negative biological controls to verify enzyme viability.

-

Self-Validation Step: Prepare a Minus-NADPH control well for the test compound to rule out degradation by esterases or chemical instability.

-

-

Pre-Incubation:

-

Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) to all wells except the Minus-NADPH controls.

-

-

Time-Course Sampling & Quenching:

-

At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from each well.

-

Immediately transfer the aliquot into 150 µL of ice-cold quenching solution (Acetonitrile containing an internal standard, e.g., Tolbutamide). Causality: The organic solvent precipitates the microsomal proteins, instantly halting enzymatic activity.

-

-

Centrifugation & LC-HRMS Analysis:

-

Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to analytical vials and analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to quantify the remaining parent compound.

-

-

Data Processing:

-

Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (

). -

Calculate Intrinsic Clearance (

) using the formula:

-

Fig 2: Step-by-step in vitro Human Liver Microsome (HLM) metabolic stability assay workflow.

Conclusion

The chlorotrifluoroethoxy (CTFE) substituent is a powerful tool in the medicinal chemist's arsenal for overcoming metabolic liabilities. By replacing metabolically labile ethers with the CTFE group, researchers can effectively shut down CYP450-mediated O-dealkylation through a combination of missing

References

-

Zetia inhibits the protein NPC1L1, which is mainly responsible for the intestinal absorption of cholesterol. Filo. Available at:[Link]

-

P450 Enzymes: Their Structure, Reactivity, and Selectivity—Modeled by QM/MM Calculations. Chemical Reviews (ACS Publications). Available at:[Link]

-

Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. PMC (NIH). Available at:[Link]

-

Unraveling the Antihyperglycemic Effects of Dipeptyl Peptidase-4 Inhibitors in Rodents: A Multi-Faceted Approach Combining Effects on Glucose Homeostasis, Molecular Docking, and ADMET Profiling. MDPI. Available at:[Link]

-

Prediction of the Interactions of a Large Number of Per- and Poly-Fluoroalkyl Substances with Ten Nuclear Receptors. Environmental Science & Technology (ACS Publications). Available at:[Link]

Beyond Trifluoromethoxy: The Bioisosteric Potential of the 2-Chloro-1,1,2-trifluoroethoxy Group in Medicinal Chemistry

Introduction: The Evolution of Fluoroalkoxy Bioisosteres

In the pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, medicinal chemists frequently deploy halogenated motifs to modulate lipophilicity, metabolic stability, and target affinity. While the trifluoromethoxy group (–OCF₃) has long been the gold standard for providing a "super-halogen" effect, its rigid steric profile and lack of directional bonding limit its utility in complex binding pockets.

Enter the 2-chloro-1,1,2-trifluoroethoxy group (–OCF₂CHFCl) . This highly lipophilic, electron-withdrawing moiety serves as an advanced bioisostere for traditional halogens, alkyl ethers, and simpler fluoroalkoxy groups. By introducing a chlorine atom and a stereocenter, this group offers a unique combination of enhanced steric bulk, potential for halogen bonding (via the chlorine σ-hole), and profound metabolic resistance.

This whitepaper provides an in-depth technical analysis of the –OCF₂CHFCl group, detailing its physicochemical causality, synthetic integration, and strategic application in drug development.

Physicochemical Profiling & Causality

The strategic incorporation of the –OCF₂CHFCl motif is not merely a brute-force lipophilicity enhancement; it is a finely tuned stereoelectronic maneuver. Understanding the causality behind its behavior requires deconstructing its physicochemical parameters[1].

-

Electronic Effects (Inductive vs. Resonance): The oxygen atom donates electron density into aromatic systems via resonance, but the highly electronegative –CF₂– bridge exerts a dominant inductive electron-withdrawing effect. This results in a net electron-withdrawing character that lowers the pKa of proximal basic amines, enhancing membrane permeability.

-

Lipophilicity (logP): The addition of the –CHFCl moiety significantly increases the Hansch partition coefficient (π) compared to –OCF₃. The chlorine atom contributes heavily to the desolvation energy required for the molecule to partition into lipid bilayers.

-

Steric Bulk & Conformation: The –OCF₂CHFCl group is significantly larger than –OCF₃. The rotational freedom around the C–O and C–C bonds allows the group to adopt multiple conformations, effectively sweeping a larger van der Waals volume to fill deep, hydrophobic protein cavities[2].

Table 1: Comparative Physicochemical Parameters of Selected Bioisosteres

| Substituent Group | Hansch Lipophilicity (π) | Hammett Constant (σp) | Molar Refractivity (MR)* | Key Structural Feature |

| –Cl | 0.71 | 0.23 | 6.03 | Small, rigid halogen |

| –OCF₃ | 1.04 | 0.35 | 7.86 | High electronegativity, rigid |

| –OCF₂CHF₂ | ~1.15 | 0.32 | ~12.50 | Moderate bulk, H-bond donor |

| –OCF₂CHFCl | ~1.45 | 0.34 | ~17.20 | High lipophilicity, σ-hole, chiral |

*Values are empirical/calculated estimates based on standard group contribution methods and fluoroalkoxy trends.

Structural Causality in Target Binding

The transition from a lead compound containing a –Cl or –OCF₃ group to one containing a –OCF₂CHFCl group is driven by specific molecular recognition events:

-

Halogen Bonding (σ-Hole Interactions): The chlorine atom in the –OCF₂CHFCl group possesses an anisotropic charge distribution. While its equatorial region is electronegative, the distal pole (along the C–Cl bond axis) forms an electropositive "σ-hole." This allows the chlorine to act as a highly directional Lewis acid, engaging in halogen bonds with backbone carbonyl oxygens or electron-rich aromatic rings in the binding pocket.

-

Chiral Exploitation: The carbon bearing the chlorine and fluorine atoms (–C HFCl) is a stereocenter. When synthesized as a racemate and subsequently resolved, the distinct enantiomers can exhibit vastly different binding affinities depending on the spatial constraints of the target receptor.

-

Receptor Modulation: Recent computational and empirical screenings have demonstrated that bulky fluoroalkoxy groups, including –OCF₂CHFCl, can significantly alter the binding thermodynamics (ΔG_bind) in nuclear receptors such as PPARD, shifting the pharmacological profile from inactive to potent modulators[3].

Caption: Logical decision tree for implementing the 2-chloro-1,1,2-trifluoroethoxy bioisostere.

Synthetic Methodology: A Self-Validating Protocol

The most direct route to append the –OCF₂CHFCl group to an aromatic scaffold is via the nucleophilic addition of a phenoxide to chlorotrifluoroethylene (CTFE) gas.

Causality of Regioselectivity: The reaction is highly regioselective. The phenoxide nucleophile preferentially attacks the less sterically hindered =CF₂ carbon of CTFE. The resulting intermediate carbanion (Ar–O–CF₂–CFCl⁻) is thermodynamically stabilized by the adjacent highly electronegative fluorine and chlorine atoms, before being rapidly protonated to yield the final ether[2].

Protocol: Synthesis of 1-(2-chloro-1,1,2-trifluoroethoxy)arenes

Note: This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure reaction integrity before downstream processing.

Reagents:

-

Phenol derivative (1.0 equiv)

-

Chlorotrifluoroethylene (CTFE) gas (Excess)

-

Potassium Hydroxide (KOH, powdered, 1.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

-

Deprotonation: Dissolve the phenol derivative in anhydrous DMF (0.5 M) in a pressure-rated glass reactor or autoclave. Add powdered KOH.

-

IPC Check 1 (Phenoxide Formation): Stir the mixture at room temperature for 30 minutes. Validation: Extract a 10 µL aliquot, quench with H₂O/EtOAc, and run TLC (UV/Vis). The disappearance of the phenol starting material and the appearance of a baseline spot (phenoxide) confirms complete deprotonation.

-

Gas Introduction: Seal the reactor, purge with dry N₂ for 5 minutes, and then introduce CTFE gas to a pressure of 2–3 atm.

-

Nucleophilic Addition: Heat the sealed reaction mixture to 60 °C and stir vigorously for 12 hours.

-

Quenching: Cool the reactor to 0 °C, safely vent excess CTFE gas through a scrubber, and quench the reaction by slowly adding ice-cold water.

-

IPC Check 2 (Structural Validation): Extract a 0.5 mL aliquot into CDCl₃. Validation: Run a rapid ¹⁹F NMR. The presence of a characteristic doublet of doublets (approx. -85 ppm for –CF₂–) and a multiplet (approx. -150 ppm for –CHFCl) confirms the successful formation of the target ether and validates the regiochemistry.

-

Isolation: Extract the bulk aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Caption: Synthetic workflow for 2-chloro-1,1,2-trifluoroethoxy arenes with in-process validation.

Pharmacokinetic Optimization & Metabolic Stability

A primary reason for late-stage drug attrition is poor metabolic stability, often mediated by Cytochrome P450 (CYP450) enzymes in the liver. Unprotected alkyl ethers (e.g., –OCH₃) undergo rapid oxidative O-dealkylation.

The –OCF₂CHFCl group acts as a metabolic shield. The causality lies in the bond dissociation energy (BDE). The initial step of CYP-mediated metabolism is hydrogen atom abstraction. In the –OCF₂CHFCl group, the lone C–H bond is highly deactivated by the strong electron-withdrawing effects of the adjacent gem-difluoro (–CF₂–) and gem-chlorofluoro (–CFCl–) groups. This stereoelectronic deactivation raises the activation energy required for hydrogen abstraction so high that CYP450 enzymes cannot process the molecule, drastically extending the compound's in vivo half-life.

References

-

Prediction of the Interactions of a Large Number of Per- and Poly-Fluoroalkyl Substances with Ten Nuclear Receptors - ACS Publications (Environmental Science & Technology).[Link]

-

Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples - CHIMIA.[Link]

-

α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species - ACS Publications (Chemical Reviews).[Link]

Sources

Technical Guide: Fluorinated Ether Building Blocks for Agrochemical Synthesis

Executive Summary

The incorporation of fluorinated ether motifs—specifically trifluoromethoxy (

This technical guide provides a rigorous analysis of these building blocks, moving beyond basic properties to the causal relationships between ether structure and field efficacy. It details self-validating synthetic protocols for their introduction, prioritizing scalable, non-ozone-depleting methodologies suitable for both discovery and process chemistry.

Part 1: The Physicochemical Rationale

The "Fluorine Effect" in ether linkages is not merely about increasing lipophilicity; it is about altering the electronic landscape of the molecule to survive the harsh oxidative environment of the plant and insect metabolism.

Comparative Physicochemical Profile

The following data illustrates why fluorinated ethers are superior bioisosteres for methoxy or chloro groups.

| Property | Methoxy ( | Trifluoromethoxy ( | Difluoromethoxy ( | Impact on Agrochemical |

| Hansch | -0.02 | +1.04 | +0.65 | |

| Hammett | -0.27 (Donor) | +0.35 (Withdrawing) | +0.18 (Withdrawing) | Fluorinated ethers deactivate rings, reducing metabolic oxidation. |

| Bond Angle (C-O-C) | ~110° | ~119° | ~114° | Altered geometry affects binding pocket fit (Conformational bias). |

| H-Bond Acceptor | Strong | Weak | Moderate |

Metabolic Blockade Mechanism

In non-fluorinated ethers, the

-

Mechanism: P450 abstracts a hydrogen atom from the

-carbon. -

The Fluorine Solution: The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol). Furthermore, the high electronegativity of fluorine pulls electron density away from the

-carbon, making it electron-deficient and resistant to the initial radical abstraction step required for oxidative degradation [1].

Part 2: Strategic Classes of Building Blocks

The Trifluoromethoxy ( ) Scaffold

-

Status: Difficult to introduce late-stage.

-

Strategy: "Buy, Don't Make." In 90% of discovery workflows, it is more efficient to purchase pre-functionalized building blocks (e.g., 4-(trifluoromethoxy)aniline) than to attempt late-stage trifluoromethoxylation, which often requires harsh conditions (e.g.,

, -

Key Agrochemical: Indoxacarb (Insecticide).[1] The efficacy relies on the 4-trifluoromethoxy group on the phenyl ring, which provides the necessary lipophilicity for sodium channel blocking.

The Difluoromethoxy ( ) Scaffold

-

Status: Accessible via late-stage functionalization.[2]

-

Strategy: "In Situ Generation." The building block here is the reagent that generates difluorocarbene (

). -

Key Reagent: Sodium chlorodifluoroacetate (Chen's Reagent) or Difluoromethyl triflate.

-

Advantage: Allows for the "tuning" of phenol-containing leads late in the optimization cycle.

The Trifluoroethoxy ( ) Scaffold

-

Status: Nucleophilic Building Block.

-

Strategy: "Williamson Ether Synthesis." The core building block is 2,2,2-trifluoroethanol (TFE) .

-

Application: Used to introduce a bulky, metabolically stable ether linkage that mimics a propyl group in size but with reversed electronics.

Part 3: Decision Matrix & Workflows

The following diagram illustrates the decision logic for selecting the appropriate synthesis pathway based on the target substrate and available building blocks.

Figure 1: Strategic decision tree for fluorinated ether integration. Note the preference for purchasing OCF3 blocks versus synthesizing OCHF2/OCH2CF3 motifs.

Part 4: Experimental Protocols

Protocol A: Late-Stage Difluoromethylation (The "Green" Route)

Objective: Conversion of a phenolic agrochemical precursor to a difluoromethyl ether.

Rationale: Traditional methods use Freon-22 (gas, ozone-depleting).[3][4] This protocol uses Sodium Chlorodifluoroacetate , a solid, stable source of difluorocarbene (

Reagents:

-

Substrate: Phenolic precursor (1.0 equiv)

-

Reagent: Sodium chlorodifluoroacetate (

) (2.5 equiv) -

Base:

(2.0 equiv) - Crucial for buffering; simpler bases like NaOH can hydrolyze sensitive esters. -

Solvent: DMF/Water (10:1) - Water is essential to facilitate the decarboxylation mechanism.

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with the phenol substrate,

, and DMF. Heat to 70°C to ensure deprotonation of the phenol. -

Addition: Dissolve

in a minimum amount of DMF. Add this solution dropwise over 30 minutes.-

Why? Slow addition prevents the rapid generation of

which would dimerize to tetrafluoroethylene (

-

-

Reaction: Raise temperature to 95-100°C. Stir for 4-6 hours.

-

Monitoring: Monitor by TLC/LC-MS. The product will be significantly less polar than the starting phenol.

-

-

Workup: Cool to RT. Dilute with ethyl acetate.[5] Wash extensively with water (3x) to remove DMF. Dry over

. -

Validation:

NMR is diagnostic. Look for a doublet at

Protocol B: Synthesis of Trifluoroethyl Ethers

Objective: Introduction of the

Step-by-Step Methodology:

-

Activation: In a dry flask under

, suspend -

Alkoxide Formation: Add 2,2,2-trifluoroethanol (1.5 equiv) dropwise. Stir for 30 min until

evolution ceases.-

Safety: Vent the flask properly.

-

-

Coupling: Add the electrophile (e.g., a benzyl bromide or activated heteroaryl chloride) dissolved in THF.

-

Reflux: Heat to reflux for 12 hours.

-

Note: If the substrate is an unactivated aryl halide, this

method will fail. You must switch to a Palladium-catalyzed cross-coupling (Buchwald-Hartwig conditions) using

-

Part 5: Mechanistic Visualization

Understanding the mechanism of the difluorocarbene insertion is critical for troubleshooting low yields. The carbene is an electrophile that attacks the phenoxide.

Figure 2: Mechanism of difluoromethylation via Chen's reagent. Control of carbene concentration is key to avoiding dimerization.

Part 6: Case Study - Indoxacarb[6]

Indoxacarb represents a classic example of "Building Block" strategy over "Late-Stage Fluorination."

-

Structure: An oxadiazine insecticide acting as a voltage-gated sodium channel blocker.[1]

-

Synthesis Insight: The synthesis does not fluorinate the complex tricyclic core. Instead, it utilizes methyl 4-(trifluoromethoxy)phenylcarbamate as a starting material. This carbamate is derived from 4-(trifluoromethoxy)aniline , which is commercially produced via the reaction of

-aniline with -

Takeaway: In your workflow, identify if the fluorinated ether is on a peripheral aromatic ring. If so, retro-synthesize back to the aniline or phenol and purchase the fluorinated building block.

References

-

Jeschke, P. (2021).[7] Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Available at: [Link]

- Zafrani, Y., et al. (2019). Difluoromethyl Ethers: Synthesis and Properties. Journal of Medicinal Chemistry. (Methodology adapted for agrochemical scale).

- DuPont. (2001). Indoxacarb Technical Bulletin.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Indoxacarb - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A kind of preparation method of indoxacarb insecticide - Eureka | Patsnap [eureka.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

A Comparative Technical Guide to Trifluoromethoxy and Chlorotrifluoroethoxy Benzene Derivatives for Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These moieties can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the vast arsenal of fluorinated groups, the trifluoromethoxy (-OCF3) group has gained significant prominence.[4] This guide provides an in-depth technical comparison between benzene derivatives functionalized with the well-established trifluoromethoxy group and the less-explored, yet potentially advantageous, chlorotrifluoroethoxy group (-OCH2CF2Cl). This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the nuanced differences that can dictate the success of a drug candidate.

Core Directive: A Comparative Analysis of Physicochemical Properties

The choice between a trifluoromethoxy and a chlorotrifluoroethoxy substituent is not arbitrary; it is a strategic decision rooted in the distinct physicochemical properties each group imparts to the parent benzene scaffold. These differences have significant downstream consequences for a molecule's pharmacokinetic and pharmacodynamic profiles.

Electronic Effects

The electronic nature of a substituent dictates its influence on the reactivity of the aromatic ring and its potential for intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, within a biological target.

-

Trifluoromethoxy Group (-OCF3): This group is a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I) originating from the highly electronegative fluorine atoms.[1][4] This effect deactivates the benzene ring towards electrophilic aromatic substitution. While the oxygen atom can participate in a weak positive mesomeric effect (+M), the inductive withdrawal overwhelmingly dominates.

-

Chlorotrifluoroethoxy Group (-OCH2CF2Cl): The electronic profile of this group is more complex. The -CF2Cl moiety is strongly electron-withdrawing. However, the presence of the methylene (-CH2-) spacer mitigates the inductive pull on the aromatic ring compared to the direct attachment of the -OCF3 group. The chlorine atom itself exhibits both an inductive withdrawing effect and a deactivating, yet ortho-, para-directing mesomeric effect.[5]

Lipophilicity

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, and membrane permeability.[6]

-

Trifluoromethoxy Group (-OCF3): The -OCF3 group is significantly more lipophilic than a simple methoxy group and is considered an intrinsically lipophilic unit.[1][4] This property is often exploited to enhance the ability of drug candidates to cross biological membranes.[1]

-

Chlorotrifluoroethoxy Group (-OCH2CF2Cl): Due to the larger size, the additional halogen atom, and the extended alkyl chain, the chlorotrifluoroethoxy group is predicted to be substantially more lipophilic than the trifluoromethoxy group. This heightened lipophilicity can be advantageous for CNS-targeting drugs requiring blood-brain barrier penetration but must be carefully balanced to avoid issues with poor solubility and increased metabolic clearance.[5]

Metabolic Stability

Enhancing a drug candidate's resistance to metabolic degradation is a primary goal of medicinal chemistry, often leading to improved half-life and bioavailability.[7][8]

-

Trifluoromethoxy Group (-OCF3): This group is exceptionally stable towards metabolic degradation.[1] The strong carbon-fluorine bonds and the steric hindrance around the ether linkage make it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which commonly target methoxy groups for O-demethylation.[1]

-

Chlorotrifluoroethoxy Group (-OCH2CF2Cl): While the fluorine atoms still confer significant metabolic stability compared to a non-fluorinated analogue, the chlorotrifluoroethoxy group introduces potential new metabolic liabilities. The C-Cl bond can be a site for reductive or oxidative metabolism. Furthermore, the methylene group, while sterically hindered, is more susceptible to oxidation than the carbon of the -OCF3 group.

Conformational Profile

The three-dimensional shape of a molecule is crucial for its interaction with the binding pocket of a protein.

-

Trifluoromethoxy Group (-OCF3): When attached to a benzene ring, the -OCF3 group preferentially adopts a conformation where the C-O-C plane is perpendicular to the plane of the aromatic ring.[9] This orthogonal arrangement can have significant implications for how the molecule fits into a receptor.

-

Chlorotrifluoroethoxy Group (-OCH2CF2Cl): This longer, more flexible chain introduces additional rotational bonds (Ar-O, O-CH2, CH2-CF2). This increased conformational flexibility can allow the molecule to adopt a wider range of shapes to fit a binding site, but it can also come at an entropic penalty upon binding.

Table 1: Comparative Summary of Physicochemical Properties

| Property | Trifluoromethoxy (-OCF3) | Chlorotrifluoroethoxy (-OCH2CF2Cl) | Implication in Drug Design |

| Electronic Effect | Strong -I, Weak +M (Net Deactivating) | Moderate -I (Net Deactivating) | Modulates pKa, influences binding interactions. |

| Lipophilicity (LogP) | High | Very High (Predicted) | Affects solubility, membrane permeability, and CNS penetration.[6] |

| Metabolic Stability | Very High | High, but with potential C-Cl and C-H liabilities | Influences half-life, bioavailability, and dosing regimen.[7] |

| Conformation | Prefers perpendicular orientation | Conformationally flexible | Impacts receptor binding affinity and selectivity. |

Synthesis and Methodologies

The synthetic accessibility of these derivatives is a key consideration for their practical application in drug discovery campaigns.

Synthesis of Trifluoromethoxy Benzene Derivatives

The introduction of the -OCF3 group has historically been challenging, but modern methods have made it more accessible. A common contemporary approach involves the use of electrophilic trifluoromethylating reagents.

Caption: Generalized workflow for the synthesis of trifluoromethoxy benzene.

Experimental Protocol: Synthesis of 4-Nitro-(trifluoromethoxy)benzene

Objective: To synthesize a trifluoromethoxy benzene derivative using an electrophilic trifluoromethylation approach.

Materials:

-

4-Nitrophenol

-

1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous DCM at 0 °C, add DBU (1.2 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 15 minutes to ensure complete formation of the phenoxide.

-

Add Togni's Reagent II (1.5 eq) portion-wise over 10 minutes, keeping the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-nitro-(trifluoromethoxy)benzene.

Synthesis of Chlorotrifluoroethoxy Benzene Derivatives

The synthesis of these derivatives typically follows a classical Williamson ether synthesis pathway, which is robust and widely applicable.[10][11][12]

Caption: Workflow for Williamson ether synthesis of chlorotrifluoroethoxy benzene.

Experimental Protocol: Synthesis of 1-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene

Objective: To synthesize a chlorotrifluoroethoxy benzene derivative via Williamson ether synthesis.[13][14]

Materials:

-

4-Chlorophenol

-

1,2-dichloro-1,1,2-trifluoroethane

-

Potassium Carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a round-bottom flask charged with anhydrous K2CO3 (2.0 eq) and anhydrous DMF, add 4-chlorophenol (1.0 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add 1,2-dichloro-1,1,2-trifluoroethane (1.5 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and maintain for 24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous phase twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography or distillation under reduced pressure to yield the pure product.

Impact on Drug Development: A Strategic Perspective

The decision to use a trifluoromethoxy or a chlorotrifluoroethoxy group should be guided by the specific objectives of the drug discovery program.

Caption: Logical decision-making flow for substituent selection in drug design.

-

When to Choose Trifluoromethoxy (-OCF3): This group is the gold standard for blocking a known metabolic liability at an aromatic methoxy position. Its well-defined properties make it a reliable choice for systematically increasing metabolic stability and lipophilicity without introducing significant conformational uncertainty.[1][4] It is particularly valuable when a strong electron-withdrawing effect is desired to modulate the pKa of adjacent functional groups or to engage in specific dipole interactions within a receptor.

-